molecular formula C6H8Cl2N4 B6223099 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride CAS No. 2763749-82-0

1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride

Cat. No.: B6223099
CAS No.: 2763749-82-0
M. Wt: 207.06 g/mol
InChI Key: ZUPIACRUKDWDAE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the pyrazolopyridine core . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyridine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell growth and survival.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763749-82-0

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-5-2-8-3-6-4(5)1-9-10-6;;/h1-3H,7H2,(H,9,10);2*1H

InChI Key

ZUPIACRUKDWDAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2)N.Cl.Cl

Purity

93

Origin of Product

United States

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